molecular formula C12H16O2S B14016508 Methyl 3-isopropyl-5-(methylthio)benzoate

Methyl 3-isopropyl-5-(methylthio)benzoate

Cat. No.: B14016508
M. Wt: 224.32 g/mol
InChI Key: MGYDXMAEEYHFFO-UHFFFAOYSA-N
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Description

Methyl 3-isopropyl-5-(methylthio)benzoate is an organic compound with the molecular formula C12H16O2S It is a derivative of benzoic acid, featuring an ester functional group, an isopropyl group, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-isopropyl-5-(methylthio)benzoate typically involves the esterification of 3-isopropyl-5-(methylthio)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isopropyl-5-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Methyl 3-isopropyl-5-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-isopropyl-5-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methylthio group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-isopropylbenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    Methyl 5-(methylthio)benzoate: Lacks the isopropyl group, affecting its steric and electronic characteristics.

    Methyl 3-isopropyl-4-(methylthio)benzoate: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness

Methyl 3-isopropyl-5-(methylthio)benzoate is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

methyl 3-methylsulfanyl-5-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O2S/c1-8(2)9-5-10(12(13)14-3)7-11(6-9)15-4/h5-8H,1-4H3

InChI Key

MGYDXMAEEYHFFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)SC)C(=O)OC

Origin of Product

United States

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